N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-PHENYLACETAMIDE)
Description
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-phenylacetamide): is an organic compound characterized by its unique structure, which includes two phenylacetamide groups connected by a 2,2-dimethyl-1,3-propanediyl linker
Properties
IUPAC Name |
N-[2,2-dimethyl-3-[(2-phenylacetyl)amino]propyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,15-22-19(24)13-17-9-5-3-6-10-17)16-23-20(25)14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILFOJIPOSUBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CC1=CC=CC=C1)CNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2,2-dimethyl-1,3-propanediyl)bis(2-phenylacetamide) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final amide product by reaction with ammonia or an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in substitution reactions, where the phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its ability to modulate biological pathways.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-(2,2-dimethyl-1,3-propanediyl)bis(2-phenylacetamide) exerts its effects involves its interaction with specific molecular targets. The phenylacetamide groups can interact with enzymes or receptors, modulating their activity. The 2,2-dimethyl-1,3-propanediyl linker provides structural stability and influences the overall conformation of the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
- N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-phenylacetamide)
- 2,2-Dimethyl-1,3-propanediol
- Phenylacetamide
Comparison:
- N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-phenylacetamide) is unique due to the presence of two phenylacetamide groups connected by a 2,2-dimethyl-1,3-propanediyl linker, which imparts specific chemical and physical properties.
- 2,2-Dimethyl-1,3-propanediol is a simpler molecule with two hydroxyl groups, used primarily as a building block in organic synthesis.
- Phenylacetamide is a basic amide with a single phenyl group, commonly used in pharmaceuticals and as an intermediate in organic synthesis.
This detailed article provides a comprehensive overview of N,N’-(2,2-dimethyl-1,3-propanediyl)bis(2-phenylacetamide), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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